molecular formula C19H16ClF6N3O B2612928 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-4(1H)-pyridinone O-[3-(trifluoromethyl)benzyl]oxime CAS No. 250714-10-4

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-4(1H)-pyridinone O-[3-(trifluoromethyl)benzyl]oxime

Cat. No.: B2612928
CAS No.: 250714-10-4
M. Wt: 451.8
InChI Key: ZKUDPBGOSNHYDU-UHFFFAOYSA-N
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Description

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-4(1H)-pyridinone O-[3-(trifluoromethyl)benzyl]oxime is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridinyl group substituted with chlorine and trifluoromethyl groups, combined with a tetrahydropyridinone moiety and an oxime functional group. Its distinct structure makes it a subject of interest in chemical research and industrial applications.

Preparation Methods

The synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-4(1H)-pyridinone O-[3-(trifluoromethyl)benzyl]oxime typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the pyridinyl intermediate: This step involves the chlorination and trifluoromethylation of a pyridine derivative under controlled conditions.

    Cyclization to form the tetrahydropyridinone ring: The intermediate undergoes cyclization reactions to form the tetrahydropyridinone structure.

    Oxime formation:

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-4(1H)-pyridinone O-[3-(trifluoromethyl)benzyl]oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The chlorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Hydrolysis: The oxime group can be hydrolyzed under acidic or basic conditions to yield the corresponding ketone.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-4(1H)-pyridinone O-[3-(trifluoromethyl)benzyl]oxime has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-4(1H)-pyridinone O-[3-(trifluoromethyl)benzyl]oxime involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-4(1H)-pyridinone O-[3-(trifluoromethyl)benzyl]oxime include:

    1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-4(1H)-pyridinone: Lacks the oxime group, affecting its reactivity and applications.

    1-[3-chloro-2-pyridinyl]tetrahydro-4(1H)-pyridinone O-[3-(trifluoromethyl)benzyl]oxime: Lacks the trifluoromethyl group on the pyridinyl ring, altering its chemical properties.

    1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-4(1H)-pyridinone O-[benzyl]oxime: Lacks the trifluoromethyl group on the benzyl moiety, impacting its biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[[3-(trifluoromethyl)phenyl]methoxy]piperidin-4-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClF6N3O/c20-16-9-14(19(24,25)26)10-27-17(16)29-6-4-15(5-7-29)28-30-11-12-2-1-3-13(8-12)18(21,22)23/h1-3,8-10H,4-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUDPBGOSNHYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=NOCC2=CC(=CC=C2)C(F)(F)F)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClF6N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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